9-Hydroxy-9-(4-carboxyphenyl)xanthene
Overview
Description
9-Hydroxy-9-(4-carboxyphenyl)xanthene is an organic compound with the molecular formula C({20})H({14})O(_{4}) It is a derivative of xanthene, a tricyclic aromatic compound, and features a hydroxy group and a carboxyphenyl group attached to the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-9-(4-carboxyphenyl)xanthene typically involves the following steps:
Starting Materials: The synthesis begins with xanthene and 4-carboxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the final compound.
The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-9-(4-carboxyphenyl)xanthene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxy group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 9-oxo-9-(4-carboxyphenyl)xanthene.
Reduction: Formation of 9-hydroxy-9-(4-hydroxyphenyl)xanthene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-Hydroxy-9-(4-carboxyphenyl)xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The xanthene core can exhibit fluorescence, making it useful in imaging and diagnostic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industrial applications, this compound can be used in the development of dyes and pigments due to its stable aromatic structure and vibrant color properties.
Mechanism of Action
The mechanism of action of 9-Hydroxy-9-(4-carboxyphenyl)xanthene involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative used widely as a fluorescent dye.
Rhodamine: A related compound with similar fluorescent properties but different functional groups.
Eosin: A brominated derivative of fluorescein used in histology.
Uniqueness
9-Hydroxy-9-(4-carboxyphenyl)xanthene is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group and a carboxyphenyl group allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
4-(9-hydroxyxanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)13-9-11-14(12-10-13)20(23)15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-12,23H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFUMCXWJCFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392894 | |
Record name | 9-Hydroxy-9-(4-carboxyphenyl)xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191168-41-9 | |
Record name | 9-Hydroxy-9-(4-carboxyphenyl)xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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